![molecular formula C19H15Cl2N3O2 B1665847 AVL-3288 CAS No. 917837-54-8](/img/structure/B1665847.png)
AVL-3288
Übersicht
Beschreibung
AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. this compound evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). This compound exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.
Wissenschaftliche Forschungsanwendungen
Kognitive Verbesserung bei Schizophrenie
AVL-3288 wurde als ein positiver allosterischer Modulator am α7-nikotinischen cholinergen Rezeptor untersucht, mit potenziellen Vorteilen in der kognitiven Verbesserung für Patienten mit Schizophrenie. Klinische Studien haben seine Auswirkungen auf die Verbesserung kognitiver Defizite untersucht, die mit dieser Erkrankung verbunden sind .
Potenzierung der Aufmerksamkeitssteigernden Effekte
Untersuchungen haben sich mit der Verwendung von this compound befasst, um die aufmerksamkeitsfördernden Wirkungen von Nikotin bei gesunden Nichtrauchern zu verstärken. Diese Studie zielte darauf ab, die kognitiven Vorteile von this compound sowie seine Sicherheit und Verträglichkeit zu bewerten .
3. Verbesserung der synaptischen Plastizität nach Schädel-Hirn-Trauma this compound hat sich als vielversprechend erwiesen, die hippocampale synaptische Plastizität, das Lernen und die Gedächtnisleistung nach Schädel-Hirn-Trauma (SHT) in der chronischen Erholungsphase zu verbessern. Seine Anwendung auf akute Hippocampusschnitte von Tieren nach SHT rettete Defizite der basalen synaptischen Transmission und Langzeitpotenzierung (LTP) im Bereich CA1 .
4. Potenzielle Behandlung von ZNS-Erkrankungen mit kognitiver Dysfunktion Als selektiver α7 nAChR-positiver allosterischer Modulator aktiviert this compound α7 nAChRs nicht über die orthostere Stelle, moduliert aber signifikant die durch Agonisten induzierten Ströme an α7 nAChRs. Es hat potenzielle therapeutische Anwendungen bei Erkrankungen des zentralen Nervensystems (ZNS), die durch kognitive Dysfunktion gekennzeichnet sind .
First-in-Class-Medikament für kognitive Defizite
this compound stellt ein „First-in-Class“-Medikament zur Behandlung kognitiver Defizite bei ZNS-Erkrankungen wie Schizophrenie, Alzheimer-Krankheit und möglicherweise ADHS dar und bietet neue Wege zur Bewältigung dieser Erkrankungen .
Wirkmechanismus
Target of Action
AVL-3288, also known as CCMI, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChRs) . The α7 nAChRs are highly expressed in the hippocampus, a region of the brain involved in learning and memory .
Mode of Action
Instead, it causes significant positive modulation of agonist-induced currents at α7 nAChRs . This means that this compound enhances the receptor’s response to its natural ligand, acetylcholine .
Biochemical Pathways
It is known that α7 nachrs play a crucial role in synaptic transmission, and their modulation can influence various downstream effects
Result of Action
This compound has been shown to improve cognitive functioning in naïve animals and healthy human subjects . In a study involving rats with traumatic brain injury, this compound treatment improved learning and memory performance, and rescued deficits in basal synaptic transmission and long-term potentiation in the hippocampus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in clinical trials, the compound was administered to non-smoking, medicated outpatients with schizophrenia or schizoaffective disorder . The specific environmental conditions under which this compound exerts its effects are subject to ongoing research.
Eigenschaften
IUPAC Name |
(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIACTLSBBIY-BOPFTXTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917837-54-8 | |
Record name | AVL-3288 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVL-3288 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AVL-3288?
A1: this compound targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .
Q2: How does this compound interact with α7 nAChRs?
A2: this compound acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .
Q3: What are the downstream effects of this compound's interaction with α7 nAChRs?
A3: this compound binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .
Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?
A4: The provided research excerpts do not specify the molecular formula or weight of this compound. This information would require consultation with chemical databases or the compound's manufacturer.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research excerpts do not include spectroscopic data for this compound.
Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of this compound been studied?
A6: The research excerpts primarily focus on this compound's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.
Q7: Are there any studies examining how structural modifications to this compound affect its activity, potency, and selectivity?
A7: The provided research excerpts do not delve into SAR studies for this compound.
Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of this compound?
A8: The research excerpts focus primarily on this compound's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.
Q9: What in vitro and in vivo studies have been conducted on this compound?
A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that this compound administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, this compound rescued deficits in water maze retention and working memory .
Q10: Did this compound demonstrate any effects on hippocampal synaptic plasticity?
A10: Yes, application of this compound to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.